Cas no 872849-07-5 (N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

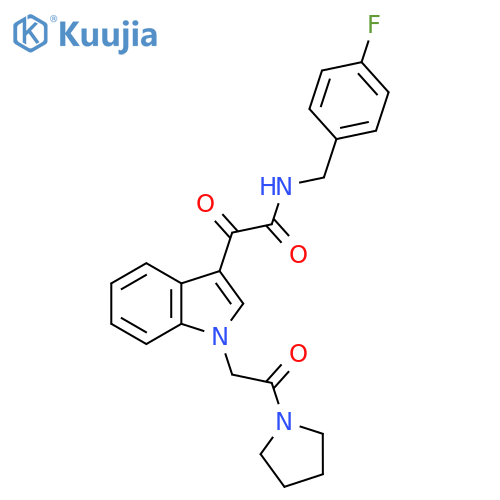

872849-07-5 structure

商品名:N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide

N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide

- 1H-Indole-3-acetamide, N-[(4-fluorophenyl)methyl]-α-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-

- N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

- CHEMBL1390371

- AKOS024619209

- F2001-0289

- N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

- HMS2987F23

- 872849-07-5

- SMR000807243

- N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

- MLS001235906

-

- インチ: 1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30)

- InChIKey: NNFGNVWEHBLXET-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CNC(C(C1=CN(C2C=CC=CC=21)CC(N1CCCC1)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 407.16451973g/mol

- どういたいしつりょう: 407.16451973g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 644

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 71.4Ų

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.19±0.46(Predicted)

N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2001-0289-5mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-40mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-20μmol |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-1mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-10mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-10μmol |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-25mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-30mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-5μmol |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2001-0289-20mg |

N-[(4-fluorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |

872849-07-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

872849-07-5 (N-(4-fluorophenyl)methyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量